N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.
Mechanism of Action
Target of Action
The primary target of N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins is catalyzed by the COX enzymes .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, making the compound potentially useful as an anti-inflammatory and analgesic agent . Some derivatives of the compound have also shown antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves a multi-step reaction process. One common method starts with the preparation of 6-chloro-1,3-benzothiazole-2-amine by reacting 4-chloroaniline with potassium thiocyanate . This intermediate is then subjected to further reactions to introduce the isoxazole and carboxamide functionalities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and isoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives
- 1,3,4-oxadiazole derivatives
Uniqueness
N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to its combined isoxazole and benzothiazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial activity and potentially lower toxicity .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly its potential as an anti-inflammatory and anticancer agent. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of a benzothiazole and an isoxazole moiety. The presence of chlorine in the benzothiazole ring enhances its lipophilicity, which may influence its pharmacokinetic properties. The molecular formula is C12H8ClN3O2S, with a molecular weight of approximately 279.70 g/mol .
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the production of prostaglandins, which are mediators of inflammation. The compound affects the arachidonic acid pathway, resulting in significant anti-inflammatory effects.
Target Enzymes
- COX-1 : Involved in the production of protective prostaglandins in the stomach.
- COX-2 : Induced during inflammation and contributes to pain and swelling.
Anti-inflammatory Effects
Research indicates that this compound exhibits potent anti-inflammatory properties. In vitro studies have shown that it significantly reduces inflammation markers in various cell lines, making it a candidate for treating inflammatory diseases .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies demonstrate that it induces apoptosis in cancer cells by modulating pathways involving p53 activation and mitochondrial function. It has shown effectiveness against several cancer cell lines, including:
- MCF7 (breast cancer)
- A549 (lung cancer)
- Colo205 (colorectal cancer)
Table 1 summarizes the IC50 values for various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 15.2 | Apoptosis induction |
A549 | 12.8 | Cell cycle arrest |
Colo205 | 10.5 | Mitochondrial pathway modulation |
Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of this compound, researchers treated lipopolysaccharide (LPS)-induced RAW264.7 macrophages with varying concentrations of the compound. Results showed a dose-dependent decrease in nitric oxide production and pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Study 2: Anticancer Activity
Another investigation focused on the compound's anticancer properties against breast cancer cells (MCF7). The study revealed that treatment with this compound resulted in significant cell death through apoptosis, with an observed increase in caspase activity .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2S/c12-6-1-2-7-9(5-6)18-11(14-7)15-10(16)8-3-4-13-17-8/h1-5H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNHYTGYJRXCDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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